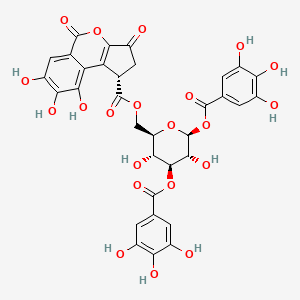
Balanophotannin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Balanophotannin E is a natural product found in Balanophora japonica with data available.
Applications De Recherche Scientifique
Cytotoxic Properties
Balanophotannin E, derived from the parasitic plant Balanophora japonica, has demonstrated cytotoxicity against Hep G2 cancer cells. This finding is significant in the context of cancer research, as balanophotannin E exhibits a potent effect on these cells with an IC50 value of 4.22 µM (Jiang et al., 2008).
General Research on Balanophora Species
While not specifically about Balanophotannin E, research on the genus Balanophora has revealed other ellagitannins and lignan glycosides, indicating a rich diversity of bioactive compounds in these plants. Such studies help in understanding the broader chemical profile and potential applications of species like Balanophora japonica (Jiang et al., 2005).
Conservation and Genetic Variation
A study on Dactylanthus taylorii, a species within the Balanophoraceae family, investigated genetic variation to understand the conservation needs of this endangered species. Although not directly related to Balanophotannin E, such research provides context for the conservation of related species, which can be crucial when considering sustainable harvesting for research purposes (Holzapfel et al., 2002).
Phylogenetic Relationships
Understanding the phylogenetic position of Balanophoraceae in the plant kingdom is essential for taxonomic classification and evolutionary studies. This knowledge is useful in exploring the potential applications of Balanophotannin E, as it places the compound within the broader context of plant evolution and diversity (Su et al., 2015).
Propriétés
Nom du produit |
Balanophotannin E |
|---|---|
Formule moléculaire |
C33H26O21 |
Poids moléculaire |
758.5 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-3,5-dihydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl (1S)-7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate |
InChI |
InChI=1S/C33H26O21/c34-12-1-8(2-13(35)21(12)40)29(46)53-28-24(43)18(51-33(26(28)45)54-30(47)9-3-14(36)22(41)15(37)4-9)7-50-31(48)11-6-17(39)27-20(11)19-10(32(49)52-27)5-16(38)23(42)25(19)44/h1-5,11,18,24,26,28,33-38,40-45H,6-7H2/t11-,18+,24+,26+,28-,33-/m0/s1 |
Clé InChI |
GRJMTVYIYMQLED-WVEVCWRSSA-N |
SMILES isomérique |
C1[C@@H](C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O |
SMILES canonique |
C1C(C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)OCC4C(C(C(C(O4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O |
Synonymes |
balanophotannin E |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[(2S)-2-azaniumyl-2-carboxylatoethyl]-1H-imidazol-2-yl}-2-(methylazaniumyl)butanoate](/img/structure/B1261611.png)
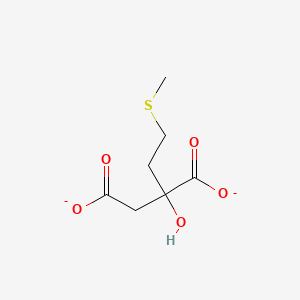
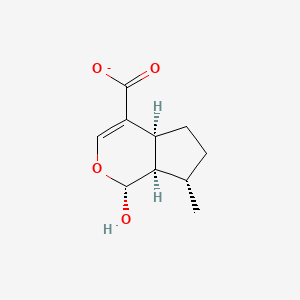
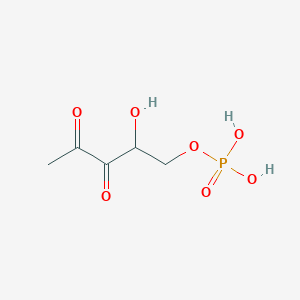
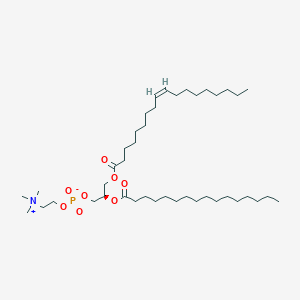
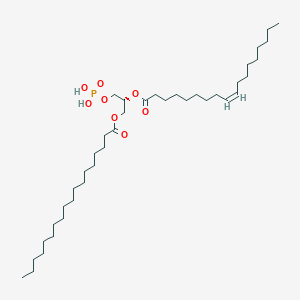
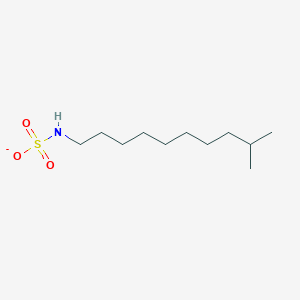
![9-[4-O-[2-O-(alpha-L-Fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyloxy]nonanoic acid methyl ester](/img/structure/B1261624.png)
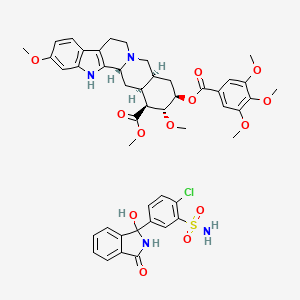
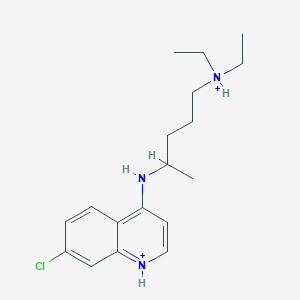
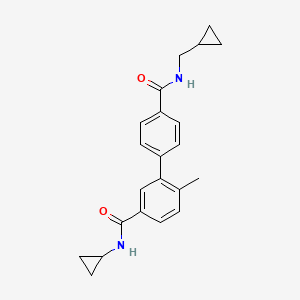
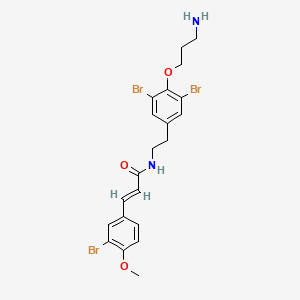
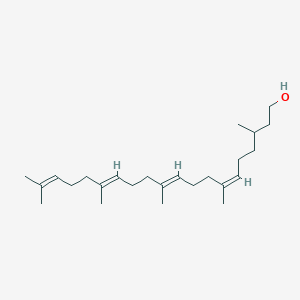
![[(1S,2S,4R)-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B1261632.png)